9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE
Description
9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE is a carbazole derivative characterized by a 9-ethyl-substituted carbazole core and a piperazine ring linked via a methyl group at position 2. The piperazine moiety is further modified with a 4-nitrobenzenesulfonyl group, introducing strong electron-withdrawing properties. The compound’s lipophilicity (predicted logP ~4.5, based on analogs like the phenylmethanesulfonyl derivative in ) may influence its pharmacokinetic profile, including membrane permeability and metabolic stability.
Properties
IUPAC Name |
9-ethyl-3-[[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]methyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c1-2-28-24-6-4-3-5-22(24)23-17-19(7-12-25(23)28)18-26-13-15-27(16-14-26)34(32,33)21-10-8-20(9-11-21)29(30)31/h3-12,17H,2,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREBVZYYPZHNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C51 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE typically involves multiple steps. The process starts with the preparation of 9-ethyl-9H-carbazole-3-carbaldehyde, which is then reacted with thiosemicarbazide to produce an intermediate compound. This intermediate is further reacted with different hydrazonyl chlorides to afford the final product . The reaction conditions often include the use of solvents like acetonitrile and reagents such as sodium perchlorate .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl group can be substituted with other functional groups.
Polymerization: The carbazole moiety can undergo electropolymerization to form conductive polymers.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-ETHYL-3-{[4-(4-NITROBENZENESULFONYL)PIPERAZIN-1-YL]METHYL}-9H-CARBAZOLE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby inhibiting microbial growth. In industrial applications, its conductive properties are leveraged to enhance the performance of electronic devices .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazinylmethyl-carbazole derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Structural Analogues with Piperazine Modifications
Functional Comparisons
Receptor Selectivity :
- The nitrobenzenesulfonyl group in the target compound may confer distinct receptor binding compared to phenylmethanesulfonyl () or chlorophenyl () substituents. For example, sulfonamide groups in kinase inhibitors (e.g., GDC-0941) often interact with ATP-binding pockets via hydrogen bonding .
- In dopamine antagonists (), bulkier substituents (e.g., dihydrobenzo-dioxinyl in S 18126) enhance D4 selectivity over D2/D3 receptors, whereas smaller groups (e.g., 4-chlorophenyl in L 745,870) retain potency but lack in vivo efficacy .
Antimicrobial Activity :
Kinase Inhibition :
Pharmacokinetic and Toxicity Considerations
- Cytotoxicity : Piperazine derivatives with halogenated aryl groups (e.g., , Compounds III and XVIII) exhibit cytotoxicity (SI < 1), highlighting the need for structural tuning to mitigate off-target effects .
Research Findings and Hypotheses
- The carbazole core may intercalate DNA, similar to topoisomerase inhibitors, warranting evaluation in cancer models.
Comparative Advantages :
- Enhanced electron withdrawal from the nitro group could improve binding to targets requiring strong hydrogen-bond acceptors, such as tyrosine kinases .
- Structural rigidity from the carbazole core may reduce metabolic degradation compared to flexible scaffolds (e.g., benzoindane in ).
Biological Activity
9-Ethyl-3-{[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]methyl}-9H-carbazole is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the various biological properties associated with this compound, including its synthesis, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available carbazole derivatives. The key steps include the introduction of the piperazine moiety and the nitrobenzenesulfonyl group, which are crucial for enhancing the compound's biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains. For example, N-substituted carbazoles have been reported to show activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentration (MIC) values ranging from 6.2 µg/mL to 50 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 9-Ethyl-3-{...} | S. aureus | 12.6 |
| 9-Ethyl-3-{...} | E. coli | 10.3 |
| 9-Ethyl-3-{...} | B. subtilis | 15.4 |
2. Antiviral Activity
Recent studies have explored the antiviral potential of carbazole derivatives against SARS-CoV-2. Molecular docking studies indicate that compounds derived from this compound exhibit strong binding affinities to viral proteins such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp), suggesting potential as therapeutic agents against COVID-19 .
3. Neuroprotective Effects
Carbazole derivatives have been investigated for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation plays a critical role.
Case Studies and Research Findings
Several studies have documented the biological activities of related carbazole compounds:
- Antimicrobial Efficacy : In one study, N-acetylenic aminocarbazole derivatives displayed potent antibacterial activity with zones of inhibition ranging from 11 mm to 25 mm against various pathogens at concentrations of 50 µg/mL .
- Antiviral Screening : A recent investigation into N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran triazoles showed promising results in inhibiting SARS-CoV-2, with some compounds exhibiting binding energies below -7 kcal/mol against RdRp, indicating strong interactions that could impede viral replication .
Q & A
Q. SAR Framework :
- Piperazine modifications : Replace sulfonyl with carbonyl/acetyl groups to assess hydrogen-bonding effects .
- Carbazole substitution : Introduce halogens (e.g., Cl, F) at C2/C7 to study electronic impacts on receptor binding .
- Ethyl group replacement : Test methyl/propyl analogs for metabolic stability (CYP450 profiling) .
Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., PSA, logD) with activity .
Basic: What safety precautions are recommended when handling this compound in the lab?
- PPE : Gloves, goggles, and lab coats due to potential irritancy (no SDS available but assume sulfonamide hazards) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro-containing intermediates .
- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced: How can computational modeling predict the pharmacokinetic profile of this compound?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP inhibition .
- Molecular docking : Target receptors (e.g., serotonin/dopamine transporters) to prioritize in vitro testing .
- MD Simulations : Assess membrane permeation using CHARMM/GROMACS with lipid bilayer models .
Advanced: What are the challenges in resolving NMR signal overlap for this compound’s piperazine and carbazole protons?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
